2-(methylthio)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide
Description
2-(Methylthio)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is a benzamide derivative characterized by:
- Benzamide core: Substituted with a methylthio (-SMe) group at the ortho position.
- Heterocyclic substituent: A furan-2-ylmethyl group attached to the benzamide nitrogen, with the furan ring further substituted at the 5-position by a thiophen-3-yl group. This structural configuration imparts unique electronic and steric properties, influencing solubility, stability, and biological interactions.
Properties
IUPAC Name |
2-methylsulfanyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c1-21-16-5-3-2-4-14(16)17(19)18-10-13-6-7-15(20-13)12-8-9-22-11-12/h2-9,11H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJRKDRXJSPABF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the methylthio group through a nucleophilic substitution reaction. The thiophen-furan moiety can be attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzamide core can be reduced to the corresponding amine.
Substitution: The thiophen-furan moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the thiophen-furan moiety.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a fundamental building block in organic synthesis, enabling the creation of more complex molecules. Its structure allows for modifications that can lead to new chemical entities with desirable properties.
2. Biology
- Antimicrobial Activity : Preliminary studies indicate that 2-(methylthio)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide exhibits significant antimicrobial properties. It has been suggested as a candidate for developing new antimicrobial agents due to its effectiveness against various bacterial strains.
- Anticancer Potential : Research has shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent. Its mechanism may involve interactions with cellular targets that disrupt critical biological pathways.
3. Medicine
- Lead Compound for Drug Development : The unique structure of this compound positions it as a promising lead in drug discovery, particularly in the development of novel therapeutics targeting specific diseases, including cancer and infectious diseases.
4. Industry
- Material Science Applications : The compound's electronic and optical properties make it suitable for developing new materials, particularly in electronics and photonics. Its ability to form stable complexes can be utilized in creating advanced materials with tailored functionalities.
Antimicrobial Activity
A study demonstrated that derivatives of this compound showed significant antibacterial activity against various pathogens. The compound's ability to inhibit bacterial growth suggests it could be developed into a new class of antibiotics.
Anticancer Activity
Research highlighted the cytotoxic effects of this compound on liver cancer (HepG2) cells, showing IC values suggesting potent activity. Further investigations into structural modifications could enhance its efficacy against other cancer types .
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
| Compound Name | Structural Features | Biological Activity | Key Differences vs. Target Compound |
|---|---|---|---|
| 2-Methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide | Methoxy (-OMe) group at benzamide 2-position | Moderate anti-inflammatory activity | Methoxy is electron-donating, enhancing solubility but reducing hydrophobic interactions compared to methylthio. |
| 2-Chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide | Chloro (-Cl) group at benzamide 2-position | Enhanced anticancer activity | Chloro’s electron-withdrawing nature may improve binding to electrophilic targets (e.g., DNA alkylation). |
| N-((5-(Furan-2-yl)-1H-pyrazol-3-yl)methyl)-2-(methylthio)benzamide | Pyrazole ring replaces thiophene-furan substituent | Moderate anticancer activity | Pyrazole’s nitrogen-rich structure alters hydrogen-bonding potential and target selectivity. |
| N-(2-(Furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide | Hydroxypropyl linker instead of thiophene-furan | Anticancer and antimicrobial activity | Hydroxypropyl increases hydrophilicity, affecting membrane permeability. |
| N-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-2-(trifluoromethyl)benzamide | Trifluoromethyl (-CF₃) at benzamide 2-position | Not explicitly stated; inferred enhanced stability | CF₃’s strong electron-withdrawing effect improves metabolic stability but may reduce target affinity. |
Biological Activity
The compound 2-(methylthio)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is a synthetic organic molecule characterized by the presence of both thiophene and furan rings, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a benzamide core substituted with a methylthio group and a 5-(thiophen-3-yl)furan-2-yl moiety, which may enhance its interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The presence of heterocyclic rings often correlates with antimicrobial properties. Compounds similar to this benzamide have shown effectiveness against various bacterial strains.
- Antiviral Properties : Research suggests that compounds containing thiophene and furan structures can inhibit viral replication, particularly in RNA viruses.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses and cell signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes critical for pathogen survival or inflammatory mediators, thereby reducing disease symptoms.
Case Studies and Research Findings
Recent studies have highlighted the potential of similar compounds in various therapeutic applications:
- Antiviral Activity : A study examining derivatives of benzamides found that certain configurations could inhibit the activity of RNA-dependent RNA polymerase (RdRp), crucial for viral replication. The IC50 values ranged from 0.35 μM to 0.96 μM for effective compounds .
- Antimicrobial Efficacy : Research on related compounds indicated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness at low micromolar concentrations.
- Anti-inflammatory Studies : Compounds with similar structures have been shown to reduce nitric oxide production in macrophages, suggesting a potential for treating inflammatory diseases .
Data Table: Biological Activity Summary
| Activity Type | Related Compounds | IC50/Effectiveness |
|---|---|---|
| Antiviral | Benzamide derivatives | 0.35 μM - 0.96 μM |
| Antimicrobial | Various benzamides | MIC < 10 μg/mL |
| Anti-inflammatory | Thiophene and furan derivatives | Reduced NO production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
